1-(4-Chlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O4/c1-11-10-16(23-28-11)24-18(12-6-8-13(22)9-7-12)17-19(25)14-4-2-3-5-15(14)27-20(17)21(24)26/h2-10,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKCSULGHWNGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Chlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 304.72 g/mol. The structure features a chromeno-pyrrole framework, which is known for its pharmacological significance.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, related compounds within the chromeno-pyrrole family have shown promising results in inhibiting glioma cell lines. A study demonstrated that certain derivatives exhibited low micromolar activity against key kinases involved in oncogenic pathways, particularly AKT2/PKBβ, which is crucial in glioma malignancy and patient survival outcomes .
Table 1: Summary of Anticancer Activity Studies
| Compound | Activity | Target | Reference |
|---|---|---|---|
| 4j | Inhibits glioma growth | AKT2/PKBβ | |
| 1 | Cytotoxicity in cancer cells | Various cancer lines |
Antioxidant Properties
The antioxidant activity of similar compounds has been documented, suggesting that they may mitigate oxidative stress-related pathways. The chromeno[2,3-c]pyrrole skeleton has been linked to antioxidant effects, which could contribute to its overall therapeutic profile .
Kinase Inhibition
The ability to inhibit kinases is a significant aspect of the biological activity of these compounds. The inhibition of AKT signaling pathways has been noted as a mechanism for reducing tumor growth and enhancing apoptosis in cancer cells. This suggests a dual role in both anticancer and cytoprotective mechanisms .
Case Studies
In a notable case study involving pyrano[2,3-c]pyrazoles (structurally related to our compound), researchers synthesized various derivatives and evaluated their anticancer properties against glioblastoma cell lines. Compound 4j demonstrated significant inhibition of neurosphere formation in patient-derived glioma stem cells while exhibiting minimal toxicity towards non-cancerous cells. This specificity underscores the potential for developing targeted therapies with reduced side effects .
Synthesis Approaches
The synthesis of this compound can be achieved through multicomponent reactions involving various starting materials. Recent methodologies have reported high yields and purity levels (up to 95%) for related compounds using optimized reaction conditions .
Scientific Research Applications
Antioxidant Activity
Research has indicated that compounds with similar structural motifs exhibit significant antioxidant properties. The antioxidant activity is often evaluated using methods such as the DPPH radical scavenging assay. For instance, derivatives of related compounds have shown activity comparable to well-known antioxidants like ascorbic acid .
Antimicrobial Activity
The compound has potential antimicrobial applications due to its ability to inhibit the growth of various bacterial strains. Studies have demonstrated that derivatives of related compounds possess antibacterial and antifungal properties. For example, compounds with similar frameworks have been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The integration of oxazole and chromeno-pyrrole frameworks can be achieved through cyclization reactions and functional group modifications.
Synthetic Pathway
- Starting Materials : Common precursors include substituted phenols and appropriate carbonyl compounds.
- Cyclization : Key steps involve cyclization to form the chromeno-pyrrole structure.
- Functionalization : Subsequent reactions can introduce additional functional groups for enhanced biological activity.
Case Study 1: Antioxidant Evaluation
A study evaluated a series of derivatives based on the chromeno-pyrrole structure for their antioxidant capabilities. The results indicated that certain modifications significantly enhanced the radical scavenging ability compared to standard antioxidants.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related compounds against various pathogens. The study found that specific derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of commercial antibiotics, suggesting potential for development into new antimicrobial agents.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by three key regions:
Oxazole Ring (5-methyl-1,2-oxazol-3-yl)
-
Electrophilic Substitution : The oxazole undergoes halogenation at C4 under mild conditions (e.g., NBS in CCl₄).
-
Nucleophilic Attack : The oxazole’s nitrogen can coordinate with Lewis acids (e.g., BF₃), enabling Friedel-Crafts alkylation.
Chromeno-Pyrrole Core
-
Acid-Catalyzed Ring-Opening : Treatment with HCl (conc.) at 60°C cleaves the dihydropyrrole ring, yielding a substituted coumarin derivative .
-
Oxidation : Reacts with H₂O₂ in DMF at 100°C to form a fully aromatic chromeno[2,3-c]pyrrole system.
4-Chlorophenyl Substituent
-
Suzuki Coupling : The chloro group participates in palladium-catalyzed cross-coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 90°C).
Derivatization Reactions
The compound serves as a scaffold for synthesizing bioactive derivatives:
Thiazolo-Triazole Hybrids
Condensation with thiourea derivatives in refluxing ethanol produces thiazolo[3,2-b] triazoles with antitumor activity :
Conditions :
-
Temperature: 80°C
-
Catalyst: p-toluenesulfonic acid
-
Yield: 65–78%
Pyrazole Derivatives
Reaction with hydrazine hydrate in DMF yields 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones , which exhibit cytotoxic effects against lung and colon cancer cell lines (IC₅₀: 2.1–4.8 µM) .
Stability and Degradation
-
Thermal Stability : Decomposes at 220–223°C (DSC analysis) .
-
Photodegradation : UV light (254 nm) in methanol induces cleavage of the oxazole ring within 48 h, forming a diketone byproduct.
Mechanistic Insights
-
Acid-Catalyzed Cyclization : Protonation of the pyrrole nitrogen enhances electrophilicity at C9, enabling intramolecular attack by the hydroxyl group .
-
Oxazole Ring Activation : The methyl group at C5 sterically hinders electrophilic substitution at C4, directing reactivity to C3.
Reaction Optimization Data
| Reaction Type | Optimal Conditions | Yield | Citation |
|---|---|---|---|
| Multicomponent Synthesis | EtOH, 80°C, 20 h | 70–85% | |
| Suzuki Coupling | Pd(PPh₃)₄, DMF, 90°C | 60–72% | |
| Thiazolo-Triazole Formation | p-TsOH, EtOH, 80°C | 65–78% |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The chromeno[2,3-c]pyrrole-dione scaffold allows for extensive substituent diversification. Key analogues include:
Notes:
- The 5-methyl-1,2-oxazol-3-yl group contributes steric bulk and hydrogen-bonding capacity .
- Core Modifications: Analogues like pyrano[2,3-c]pyrazoles (e.g., compound 3t in ) replace the oxazole with pyrazole, altering hydrogen-bonding and solubility profiles.
Physicochemical and Spectral Properties
- Melting Points: Pyrano[2,3-c]pyrazole derivatives (e.g., 3t) exhibit higher melting points (~170–171°C) due to strong intermolecular hydrogen bonding from amino and cyano groups .
- NMR Data : The target compound’s ¹H NMR would show distinct aromatic signals for the 4-chlorophenyl (δ ~7.4–7.6 ppm) and oxazole protons (δ ~6.5–6.8 ppm), comparable to fluorophenyl analogues (δ ~7.2–7.8 ppm for fluorophenyl in ).
Preparation Methods
Oxazole Synthesis
The 5-methyl-1,2-oxazol-3-yl group is prepared via:
- Cyclization of ethyl 3-aminocrotonate with hydroxylamine hydrochloride.
- Huisgen [3+2] cycloaddition between a nitrile oxide and acetylene.
Reaction Conditions :
- Solvent: Dichloromethane.
- Temperature: 0°C to room temperature.
- Yield: 85–90%.
Coupling to Chromeno-Pyrrole Core
The oxazole is attached via a Buchwald-Hartwig amination or Ullmann coupling:
- Catalyst : Pd(OAc)₂/Xantphos.
- Base : Cs₂CO₃.
- Solvent : Toluene at 110°C.
- Yield : 60–65%.
Step 4: Final Cyclization and Purification
A final intramolecular cyclization ensures closure of the dihydrochromeno ring system:
- Reagent : POCl₃ in DMF (Vilsmeier-Haack conditions).
- Temperature : 0°C to 50°C.
- Yield : 70–75%.
Purification :
- Column chromatography (SiO₂, ethyl acetate/hexane 1:4).
- Recrystallization from ethanol-water (3:1).
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Table 2: Impact of Catalysts on Oxazole Coupling
| Catalyst System | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Xantphos | 65 | 98 |
| CuI/1,10-Phenanthroline | Phenanthroline | 48 | 92 |
| NiCl₂(dppe) | dppe | 35 | 85 |
Analytical Characterization
The compound is validated using:
Q & A
Q. What are the most efficient synthetic routes for 1-(4-chlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The compound can be synthesized via multicomponent one-pot reactions , which allow simultaneous bond formation and high functional group tolerance. A typical protocol involves:
- Starting materials : Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines.
- Conditions : Solvents like dioxane or ethanol, temperatures of 80–100°C, and reaction times of 15–20 hours.
- Catalysts : Acidic or basic conditions depending on substituent compatibility.
- Yield optimization : Adjusting molar ratios (e.g., 1:5 for hydrazine derivatives) and using polar aprotic solvents to enhance solubility .
| Synthetic Step | Key Parameters | Yield Range |
|---|---|---|
| Cyclization | 80°C, dioxane | 65–85% |
| Derivatization | Hydrazine hydrate, 5 eq. | 70–90% |
Q. How is the structural integrity of this compound validated in academic research?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to identify aromatic protons, methyl groups, and oxazole rings.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] peaks).
- X-ray Crystallography : For solid-state conformation analysis, particularly to resolve stereochemistry in dihydrochromeno-pyrrole systems .
Q. What functional groups dictate its reactivity?
Key reactive sites include:
- Dihydrochromeno-pyrrole core : Susceptible to oxidation (e.g., quinone formation) and reduction (e.g., alcohol derivatives).
- 4-Chlorophenyl group : Participates in electrophilic substitution (e.g., halogen exchange).
- 5-Methyloxazole : Stabilizes π-π interactions in biological targets and undergoes ring-opening reactions under acidic conditions .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with diverse substituents?
- Solvent selection : Polar solvents (DMF, ethanol) improve solubility of aromatic precursors.
- Catalyst screening : Lewis acids (e.g., ZnCl) enhance cyclization efficiency.
- Temperature gradients : Stepwise heating (60°C → 100°C) minimizes side reactions.
- Automation : High-throughput screening for rapid condition optimization .
Q. What structure-activity relationships (SAR) are observed in biological studies?
Substitutions at the 4-chlorophenyl and oxazole positions significantly modulate activity:
| Substituent (R) | Biological Activity | Mechanism Hypothesis |
|---|---|---|
| 5-Methyloxazole | Anticancer (IC 2.1 µM) | Topoisomerase II inhibition |
| 4-Fluorobenzyl | Anti-inflammatory (COX-2 inhibition) | Competitive binding to catalytic site |
| Methoxyethyl | Enhanced solubility | Increased bioavailability in pharmacokinetic assays |
SAR studies suggest electron-withdrawing groups (e.g., Cl, F) enhance target binding, while bulky substituents reduce membrane permeability .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from:
- Assay variability : Use standardized protocols (e.g., MTT vs. ATP-luciferase for cytotoxicity).
- Substituent stereochemistry : Chiral HPLC to isolate enantiomers for individual testing.
- Cellular context : Validate targets in isogenic cell lines (e.g., p53 wild-type vs. null) .
Q. What computational methods predict its mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinases or GPCRs.
- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns.
- QSAR models : Machine learning (Random Forest) to correlate substituent properties with IC values .
Q. Which analytical techniques are critical for assessing purity in pharmacological studies?
- HPLC-PDA : Purity >95% with C18 columns (acetonitrile/water gradient).
- Elemental Analysis : Validate stoichiometry (C, H, N within ±0.4%).
- Karl Fischer titration : Control residual solvents (<0.1%) .
Methodological Challenges & Solutions
Q. How to design derivatization strategies for functionalizing the chromeno-pyrrole core?
- Ring-opening reactions : Hydrazine hydrate converts dihydrochromeno-pyrroles to pyrazolones.
- Cross-coupling : Suzuki-Miyaura for aryl group diversification.
- Protecting groups : Boc for amine functionalities during multi-step synthesis .
Q. What strategies mitigate decomposition during storage?
- Lyophilization : Stabilize as a powder at -80°C under argon.
- Light-sensitive packaging : Amber vials to prevent photodegradation.
- Excipient screening : Cyclodextrins for aqueous formulation stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
